![molecular formula C22H17F3N2O B1665036 N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide CAS No. 924636-93-1](/img/structure/B1665036.png)
N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide
Overview
Description
AF3442 is a potent and selective mPGES-1 inhibitor (microsomal prostaglandin (PG) E synthase-1). AF3442 caused a concentration-dependent inhibition of PGE(2) in human recombinant mPGES-1 with an IC(50) of 0.06microM. AF3442 is a selective mPGES-1 inhibitor which reduced monocyte PGE(2) generation also in the presence of plasma proteins. Pharmacological inhibition of mPGES-1 did not translate into redirection of PGH(2) metabolism towards other terminal PG synthases in monocytes. The functional relevance of this observation deserves to be investigated in vivo.
Scientific Research Applications
Optical Applications
N-ethylcarbazole derivatives, including compounds related to N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide, have been synthesized and tested for non-linear optical (NLO) properties. These derivatives exhibit structural features suitable for optical applications, such as nearly planar molecular structures and herring-bone packing motifs, which are beneficial for NLO materials (Nesterov et al., 2002).
Electrophysiological Activity
In cardiac electrophysiology, N-substituted imidazolylbenzamides, which are structurally similar to N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide, have been synthesized and evaluated. Some of these compounds demonstrated potency comparable to established selective class III agents in in vitro Purkinje fiber assays, indicating their potential use in treating arrhythmias (Morgan et al., 1990).
Melanoma Cytotoxicity
N-(2-(diethylamino)ethyl)benzamides, related to the compound , have been explored for their melanoma cytotoxicity. These derivatives, when conjugated with alkylating cytostatics, showed enhanced toxicity against melanoma cells, suggesting a potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Electropolymerization and Electrochromic Properties
Electropolymerizable monomers structurally related to N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide have been synthesized and studied for their electrochemical properties. These compounds are used for the fabrication of poly(amide-amine) films, which exhibit electrochromic and fluorescent properties, making them suitable for applications in smart materials and devices (Hsiao & Wang, 2016).
Antitumor Activities
Imidazole acyl urea derivatives, similar to N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide, have been synthesized and evaluated for their antitumor activities. Some of these compounds exhibited inhibitory activities comparable to known antitumor agents, suggesting their potential in cancer treatment (Zhu, 2015).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives, which are structurally related, have been synthesized and investigated as supramolecular gelators. These compounds demonstrated interesting gelation behavior and stability, influenced by methyl functionality and non-covalent interactions, potentially useful in material science applications (Yadav & Ballabh, 2020).
properties
CAS RN |
924636-93-1 |
---|---|
Product Name |
N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide |
Molecular Formula |
C22H17F3N2O |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H17F3N2O/c1-2-27-19-10-6-4-7-15(19)17-13-14(11-12-20(17)27)26-21(28)16-8-3-5-9-18(16)22(23,24)25/h3-13H,2H2,1H3,(H,26,28) |
InChI Key |
GHLDHBQXNPNZEI-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C41 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AF3442; AF-3442; AF 3442. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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